molecular formula C13H14N2O B11889538 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one CAS No. 22820-88-8

1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one

Cat. No.: B11889538
CAS No.: 22820-88-8
M. Wt: 214.26 g/mol
InChI Key: VSRKGGZDAWBRTF-UHFFFAOYSA-N
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Description

1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a phenyl group attached to the indazole core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst to form the indazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include using continuous flow reactors, optimizing reaction conditions to increase yield, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the indazole ring or the phenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Used in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one would depend on its specific biological activity. Generally, compounds in the indazole family can interact with various molecular targets, such as enzymes or receptors, influencing biological pathways. The phenyl group can enhance binding affinity or selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound of the indazole family.

    1-Phenylindazole: Similar structure but without the tetrahydro modification.

    4,5,6,7-Tetrahydroindazole: Lacks the phenyl group.

Uniqueness

1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one is unique due to the combination of the phenyl group and the tetrahydroindazole core. This combination can result in distinct chemical properties and biological activities compared to other indazole derivatives.

Properties

CAS No.

22820-88-8

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-one

InChI

InChI=1S/C13H14N2O/c16-13-11-8-4-5-9-12(11)15(14-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,16)

InChI Key

VSRKGGZDAWBRTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NN2C3=CC=CC=C3

Origin of Product

United States

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